(1H-Benzimidazol-2-ylmethyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBL-0137, also known as Curaxin 137, is a small molecule that has garnered significant attention in the field of cancer research. It is a metabolically stable curaxin that activates the tumor suppressor protein p53 and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound is particularly notable for its ability to inactivate the facilitates chromatin transcription (FACT) complex, which plays a crucial role in the transcription of genes involved in cancer cell survival and proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CBL-0137 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the carbazole core, followed by functionalization to introduce the ethanone groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using techniques such as column chromatography to achieve high purity .
Industrial Production Methods
Industrial production of CBL-0137 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The compound is produced in bulk quantities and subjected to rigorous quality control measures to ensure consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
CBL-0137 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The ethanone groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various derivatives of CBL-0137 with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
CBL-0137 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the inhibition of the FACT complex and its effects on gene transcription.
Biology: Investigated for its role in modulating cellular pathways involved in cancer cell survival and proliferation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including small-cell lung cancer and pancreatic cancer. .
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mecanismo De Acción
CBL-0137 exerts its effects primarily through the inactivation of the FACT complex. By binding to DNA, it disrupts the interaction between FACT and chromatin, leading to the destabilization of nucleosomes. This results in the activation of p53 and inhibition of NF-κB, both of which are critical pathways in cancer cell survival and proliferation. Additionally, CBL-0137 induces DNA demethylation and suppresses the expression of BET family proteins, further contributing to its anticancer activity .
Comparación Con Compuestos Similares
CBL-0137 belongs to a class of compounds known as curaxins, which share a similar mechanism of action. Other compounds in this class include:
Quinacrine: An anti-malarial drug with similar effects on p53 and NF-κB but less potent than CBL-0137.
CBL-0100: Another curaxin with comparable activity but different pharmacokinetic properties.
CBL-0150: A newer curaxin with enhanced stability and efficacy in preclinical models
CBL-0137 is unique in its ability to simultaneously activate p53 and inhibit NF-κB, making it a highly effective anticancer agent. Its broad anticancer activity and ability to target drug-resistant cancer stem cells set it apart from other similar compounds .
Propiedades
Número CAS |
175464-16-1 |
---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
1H-benzimidazol-2-ylmethylcarbamic acid |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5H2,(H,11,12)(H,13,14) |
Clave InChI |
UEITWVYDEIDHJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |
Sinónimos |
Carbamic acid, (1H-benzimidazol-2-ylmethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.